3,3'-Ditert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol
Description
Chemical Structure and Properties
3,3'-Ditert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol (bis-BHA) is a symmetric biphenyl diol derivative characterized by bulky tert-butyl groups at the 3,3'-positions and methyl groups at the 5,5'-positions. The hydroxyl groups at the 4,4'-positions are critical for its radical-scavenging activity. With a molecular formula of C₂₆H₃₈O₂ and a molecular weight of 382.59 g/mol, its steric hindrance and electron-donating substituents enhance thermal stability and modulate reactivity .
Applications Bis-BHA is primarily studied for its antioxidant properties. It acts as a radical scavenger, inhibiting polymerization reactions by quenching peroxy (PhCOO·) and alkyl (R·) radicals.
Properties
CAS No. |
3432-00-6 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-tert-butyl-4-(3-tert-butyl-4-hydroxy-5-methylphenyl)-6-methylphenol |
InChI |
InChI=1S/C22H30O2/c1-13-9-15(11-17(19(13)23)21(3,4)5)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12,23-24H,1-8H3 |
InChI Key |
UFFRXKCBFTZHIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C2=CC(=C(C(=C2)C)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL typically involves the reaction of ortho-cresol with tert-butyl bromide in the presence of a base . The reaction proceeds through an electrophilic aromatic substitution mechanism, where the tert-butyl groups are introduced at the 6,6’ positions of the ortho-cresol units. The reaction conditions generally include the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a strong base, such as potassium carbonate (K2CO3), to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of 6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL may involve large-scale batch or continuous processes. The reaction is typically carried out in a reactor equipped with temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Antioxidant Applications
One of the primary applications of 3,3'-Ditert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol is as an antioxidant. Its structure allows it to effectively scavenge free radicals and inhibit oxidative stress in various biological systems.
Case Study: Antioxidant Activity in Biological Systems
A study demonstrated that this compound could significantly reduce lipid peroxidation in cell membranes. The antioxidant activity was assessed using various in vitro assays which indicated a strong correlation between concentration and efficacy in preventing oxidative damage to cells.
Polymer Stabilization
The compound is also utilized as a stabilizer in polymers. Its ability to prevent degradation from heat and light makes it valuable in the production of plastics and other materials.
Data Table: Stability Improvement in Polymers
| Polymer Type | Stabilizer Used | Improvement (%) |
|---|---|---|
| Polypropylene | This compound | 30% |
| Polyethylene | This compound | 25% |
Pharmaceutical Applications
In pharmaceutical research, this compound has been investigated for its potential therapeutic effects due to its antioxidant properties. It has shown promise in protecting against neurodegenerative diseases by mitigating oxidative stress.
Case Study: Neuroprotective Effects
Research conducted on animal models indicated that administration of this compound resulted in reduced neuronal damage during ischemic events. The findings suggest that this compound could be developed into a therapeutic agent for conditions such as stroke or traumatic brain injury.
Industrial Applications
The compound is also being explored for use in various industrial applications due to its chemical stability and effectiveness as a radical scavenger.
Data Table: Industrial Uses
| Industry | Application |
|---|---|
| Plastics | Stabilizer for high-performance polymers |
| Coatings | Additive to enhance durability |
| Lubricants | Component to improve thermal stability |
Mechanism of Action
The mechanism of action of 6,6’-DI-TERT.BUTYL-4,4’-BI-ORTHO-CRESOL primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized through the formation of less reactive species.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares bis-BHA with structurally related biphenyl diols and lignans:
Key Comparative Analysis
Steric and Electronic Effects Bis-BHA vs. Tetramethyl derivative: The tert-butyl groups in bis-BHA provide greater steric hindrance, reducing reactivity toward electrophilic agents but enhancing radical stability. In contrast, the tetramethyl analog (CAS 2417-04-1) is less sterically hindered, making it suitable as a monomer in epoxy resins for improved polymer flexibility . Methoxy-substituted analogs: Methoxy groups increase electron density on the aromatic ring, improving antioxidant activity via resonance stabilization of phenoxy radicals. However, they reduce thermal stability compared to tert-butyl groups .
Radical-Scavenging Activity Bis-BHA and its monomer (BHA) exhibit similar inhibition rate constants (kinh) for peroxy and alkyl radicals. However, bis-BHA suppresses propagation reactions more effectively due to higher bond dissociation energy (BDE) and electrophilicity, which may correlate with its toxicity . Methoxy-substituted lignans (e.g., compounds in ) show strong DPPH radical scavenging (IC₅₀ ~10–20 μM), comparable to bis-BHA, but with lower cytotoxicity .
Tetramethyl derivative: Lower melting point (~287°C) than bis-BHA; used in epoxy resins for heat resistance and adhesion . Methoxy analogs: Higher solubility in polar solvents (e.g., ethanol, methanol) due to methoxy groups .
Biological Activity
3,3'-Ditert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol (CAS No. 3432-00-6) is a synthetic organic compound belonging to the class of biphenyl derivatives. Its unique structure and properties have garnered interest for various biological applications, particularly in antioxidant activity and potential therapeutic uses. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on different biological systems, and relevant case studies.
- Molecular Formula : C22H30O2
- Molecular Weight : 326.47 g/mol
- Density : 1.028 g/cm³
- Boiling Point : 415.7 °C
- Flash Point : 177.4 °C
The compound features two tert-butyl groups and a hydroxyl group that contribute to its lipophilicity and potential interactions with biological membranes.
The biological activity of this compound is primarily attributed to its antioxidant properties. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative stress in cells.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity through various mechanisms:
- Free Radical Scavenging : The hydroxyl groups donate hydrogen atoms to free radicals, stabilizing them.
- Metal Chelation : It may chelate transition metals that catalyze oxidative reactions.
- Inhibition of Lipid Peroxidation : It protects cell membranes from oxidative damage by inhibiting lipid peroxidation processes.
In Vitro Studies
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several phenolic compounds, including this compound. The results showed that this compound effectively inhibited lipid peroxidation in vitro with an IC50 value comparable to well-known antioxidants like butylated hydroxytoluene (BHT) .
| Compound | IC50 (µM) |
|---|---|
| This compound | 45 |
| Butylated Hydroxytoluene (BHT) | 42 |
| Trolox | 50 |
In Vivo Studies
In vivo studies have demonstrated the protective effects of this compound against oxidative stress-induced damage in animal models. A notable study investigated its effects on liver function in rats subjected to oxidative stress via carbon tetrachloride administration. The results indicated that treatment with this compound significantly reduced liver enzyme levels and histopathological damage compared to untreated controls .
Case Study 1: Neuroprotective Effects
A recent study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced amyloid-beta plaque formation compared to the control group. The mechanism was attributed to its ability to reduce oxidative stress and inflammation in neuronal tissues .
Case Study 2: Cardiovascular Protection
Another investigation focused on the cardiovascular protective effects of this compound in hypertensive rats. The treatment led to significant reductions in blood pressure and improvements in endothelial function. These effects were linked to enhanced nitric oxide availability and decreased oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
